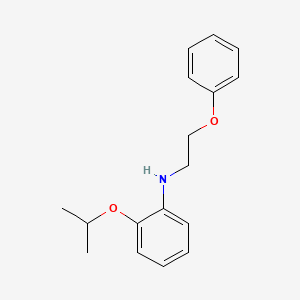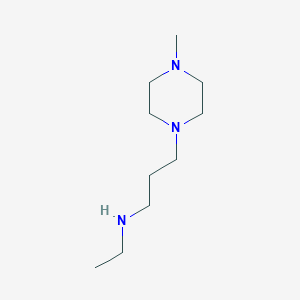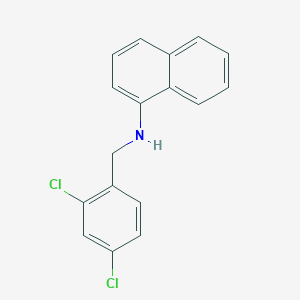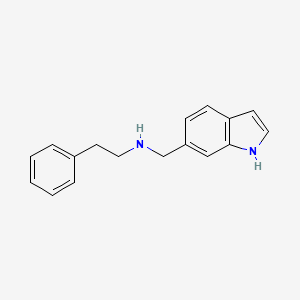
2-Isopropoxy-N-(2-phenoxyethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Isopropoxy-N-(2-phenoxyethyl)aniline” is a biochemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Isopropoxy-N-(2-phenoxyethyl)aniline” can be represented by the SMILES notation: CC©OC1=CC=CC=C1NCCOC2=CC=CC=C2 .科学的研究の応用
Spectroscopic and Theoretical Studies
2-Isopropoxy-N-(2-phenoxyethyl)aniline and its derivatives have been studied using infrared spectroscopy and theoretical calculations. These studies provide insight into the vibrational, geometrical, and electronic properties of these compounds. For example, research has shown that the gauche conformation around the (CH2)2 chain is the lowest-energy for all the molecules in this class. Such studies are crucial in understanding the fundamental properties of these compounds, which can be vital for various applications in materials science and chemistry (Finazzi et al., 2003).
Method Development for Synthesis
There has been a search for new reaction conditions to prepare N-(2-phenoxyethyl)anilines, a category to which 2-Isopropoxy-N-(2-phenoxyethyl)aniline belongs. The development of such methods is crucial for novel syntheses of heterocyclic compounds. This underscores the chemical significance of these compounds in synthesizing new materials and chemicals (Romanelli et al., 2000).
Liquid Crystalline Properties
In a study on similar compounds, 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines, it was found that these compounds have interesting liquid crystalline properties. Such properties are significant for applications in display technologies and materials science. Understanding the behavior of similar compounds can lead to the development of new materials with desirable electronic and optical properties (Sakagami et al., 2002).
Catalysis and Environmental Applications
Studies have shown that certain aniline compounds can act as catalysts for the oxidation of phenolic and aniline compounds, indicating potential environmental applications in pollutant degradation. While this study does not directly involve 2-Isopropoxy-N-(2-phenoxyethyl)aniline, it highlights the broader relevance of aniline derivatives in environmental chemistry (Zhang et al., 2009).
将来の方向性
特性
IUPAC Name |
N-(2-phenoxyethyl)-2-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(2)20-17-11-7-6-10-16(17)18-12-13-19-15-8-4-3-5-9-15/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCJTWKBWHDJBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-N-(2-phenoxyethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)


![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)


![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)



![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)